Cyanoacetylurea
Overview
Description
Cyanoacetylurea is an organic compound with the molecular formula C₄H₅N₃O₂. It is a key intermediate in the synthesis of various biologically active compounds, including 6-aminouracils. These compounds possess a range of biological activities such as anticancer, antiviral, antihypertensive, insecticidal, herbicidal, and acaricidal properties .
Mechanism of Action
Cyanoacetylurea, also known as N-Carbamoyl-2-cyanoacetamide or (Cyanoacetyl)urea, is a compound with a molecular weight of 127.1014 . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known to be a key intermediate in the synthesis of 6-aminouracils , which possess a number of biological activities such as anticancer, antiviral, and antihypertensive activities .
Mode of Action
The mode of action of this compound involves its interaction with other compounds to form new structures. For instance, it undergoes a carboxylic acid-catalyzed, one-pot synthesis via in situ generated ureas and cyclizes to 6-aminouracils in the presence of the ionic liquid 1,1,3,3-tetramethylguanidine lactate .
Biochemical Pathways
This compound is involved in the synthesis of 6-aminouracils , which are key intermediates in the synthesis of xanthines . Xanthines constitute the scaffold of various drugs such as caffeine, 6-mercaptopurine, penciclovir, theophylline, theobromine, etc .
Result of Action
The result of this compound’s action is the formation of 6-aminouracils , which are key intermediates in the synthesis of various bioactive compounds. These compounds have a wide range of biological activities, including anticancer, antiviral, and antihypertensive effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the carboxylic acid-catalyzed synthesis of this compound is facilitated by the presence of the ionic liquid 1,1,3,3-tetramethylguanidine lactate . The efficiency and yield of this reaction can be affected by factors such as temperature, pH, and the concentration of reactants.
Biochemical Analysis
Biochemical Properties
It is known that Cyanoacetylurea is a key intermediate in the synthesis of 6-aminouracils . These 6-aminouracils possess a number of biological activities such as anticancer, antiviral, and antihypertensive activities
Cellular Effects
Given its role as an intermediate in the synthesis of 6-aminouracils, it may influence cell function through its involvement in these biochemical reactions
Molecular Mechanism
It is known to participate in the synthesis of 6-aminouracils, which are key intermediates in the synthesis of various drugs
Metabolic Pathways
It is known to be an intermediate in the synthesis of 6-aminouracils
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanoacetylurea can be synthesized via a one-pot reaction involving the condensation of urea or substituted ureas with cyanoacetic acid in the presence of acetic anhydride. The reaction is typically catalyzed by carboxylic acids and can be carried out in the presence of guanidine-based ionic liquids, such as 1,1,3,3-tetramethylguanidine lactate. This method offers advantages such as better yield, shorter reaction time, and easy workup procedures .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cyanoacetic acid with urea derivatives under controlled conditions. The process involves vacuum rectification of cyanoacetic acid, followed by the addition of acetic anhydride and subsequent condensation with urea derivatives. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyanoacetylurea undergoes various chemical reactions, including:
Cyclization: It can cyclize to form 6-aminouracils in the presence of strong bases or ionic liquids.
Condensation: It readily condenses with aromatic aldehydes to form arylmethylene derivatives.
Common Reagents and Conditions:
Cyclization: Strong bases or guanidine-based ionic liquids are commonly used.
Condensation: Aromatic aldehydes and triethylamine in ethanol are typical reagents and conditions.
Major Products:
Cyclization: 6-aminouracils.
Condensation: Aryl-substituted derivatives and fused heterocycles.
Scientific Research Applications
Cyanoacetylurea is extensively used in scientific research due to its versatility:
Comparison with Similar Compounds
Cyanoacetamide: Another cyano-substituted compound used in heterocyclic synthesis.
N-cyanoacetylurea: A derivative with similar reactivity and applications.
Uniqueness: Cyanoacetylurea is unique due to its ability to form a wide range of biologically active heterocycles, making it a valuable intermediate in medicinal chemistry and agrochemical industries .
Properties
IUPAC Name |
N-carbamoyl-2-cyanoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(6)9/h1H2,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGRPCPCQQPZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061697 | |
Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448-98-2 | |
Record name | N-(Aminocarbonyl)-2-cyanoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Cyanoacetyl)urea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-carbamoyl-2-cyanoacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Carbamoyl-2-cyanoacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3689A6A46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyanoacetylurea?
A1: The molecular formula of this compound is C4H5N3O2, and its molecular weight is 127.11 g/mol.
Q2: How is the structure of this compound typically characterized?
A2: Researchers commonly employ spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (1H-NMR) to characterize the structure of this compound. []
Q3: How does this compound perform as a thermal stabilizer for poly(vinyl chloride) (PVC)?
A3: this compound exhibits promising thermal stabilization effects on PVC, outperforming traditional stabilizers like calcium stearate (CaSt2) and zinc stearate (ZnSt2). It demonstrates superior performance in thermogravimetric analysis (TGA), thermal aging tests, and Congo red tests. []
Q4: What is the mechanism behind this compound's stabilizing effect on PVC?
A4: this compound effectively absorbs and adds hydrogen chloride, mitigating its detrimental effects on PVC. Furthermore, it delays the phenomenon known as "zinc burning," further enhancing PVC stability. []
Q5: Are there synergistic effects when this compound is combined with other PVC stabilizers?
A5: Research indicates a synergistic effect when this compound is used in conjunction with CaSt2 and ZnSt2, leading to enhanced thermal stabilization of PVC. []
Q6: What role does this compound play in heterocyclic synthesis?
A6: this compound acts as a valuable building block in synthesizing various heterocyclic compounds, particularly uracil derivatives. [, , , ]
Q7: How is this compound employed in the synthesis of 6-aminouracils?
A7: this compound serves as a precursor in a novel one-pot synthesis of 6-aminouracils. This reaction proceeds through in situ-generated ureas and cyanoacetylureas, facilitated by an ionic liquid catalyst like 1,1,3,3-tetramethylguanidine acetate. [, , ]
Q8: Can you describe the mechanism of this compound ring closure in 6-aminouracil synthesis?
A8: While the exact mechanism is still under investigation, research suggests a pathway involving the ionic liquid catalyst promoting the formation of a cyclic intermediate from this compound, ultimately leading to 6-aminouracil. []
Q9: How do structural modifications of this compound influence its activity?
A9: Substitutions on the aromatic ring of N-(aminocarbonyl)-2-cyano-3-phenyl-2-propenamides (derivatives of this compound) significantly affect their reactivity in copolymerization reactions with styrene. Electron-withdrawing groups tend to enhance reactivity. []
Q10: Besides PVC, are there other polymers where this compound finds application as a stabilizer?
A10: this compound exhibits potential as a stabilizer for various halogen-containing polymers, although specific details require further research. []
Q11: What analytical techniques are used to determine this compound in technical products?
A11: Spectrophotometric methods have been developed for the quantitative determination of this compound in technical products. []
Q12: Is there information available on the environmental impact and degradation of this compound?
A12: Currently, there is limited publicly available research specifically addressing the ecotoxicological effects and degradation pathways of this compound. Further studies are needed to assess its environmental impact fully.
Q13: What are some examples of cross-disciplinary applications of this compound research?
A13: Research on this compound spans disciplines like organic chemistry, polymer science, and materials science. This interdisciplinary approach has yielded insights into its use as a building block for heterocyclic compounds, a stabilizer for polymers, and potentially other applications.
Q14: Are there ongoing efforts to develop improved synthesis methods for this compound?
A14: Researchers continue to explore more efficient and environmentally friendly methods for synthesizing this compound, reflecting the ongoing interest in this versatile compound. [, , ]
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